N-(3-ethoxypropyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3-ethoxypropyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazole ring: This is achieved by reacting 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form 1-(4-methylphenyl)pyrazole.
Formation of the pyrimidine ring: The pyrazole derivative is then reacted with 3-ethoxypropylamine and a suitable aldehyde under basic conditions to form the pyrazolo[3,4-d]pyrimidine core.
Final amination: The intermediate is then subjected to amination using ammonia or an amine source to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxypropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
N-(3-ethoxypropyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.
Medicine: Investigated for its anticancer properties, particularly in the inhibition of cancer cell proliferation and induction of apoptosis.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting key signaling pathways involved in cell proliferation and survival. This leads to the induction of apoptosis and inhibition of cancer cell growth.
Comparison with Similar Compounds
N-(3-ethoxypropyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the ethoxypropyl group, which may affect its biological activity and solubility.
N-(3-methoxypropyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine: Contains a methoxypropyl group instead of an ethoxypropyl group, which may influence its reactivity and interactions with molecular targets.
N-(3-ethoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine: Lacks the methyl group on the phenyl ring, which may alter its binding affinity and selectivity for specific enzymes.
Properties
Molecular Formula |
C17H21N5O |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H21N5O/c1-3-23-10-4-9-18-16-15-11-21-22(17(15)20-12-19-16)14-7-5-13(2)6-8-14/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,18,19,20) |
InChI Key |
SUJXFCYQLPXPAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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